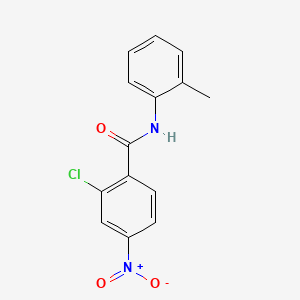

2-chloro-N-(2-methylphenyl)-4-nitrobenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H11ClN2O3 |

|---|---|

Molekulargewicht |

290.70 g/mol |

IUPAC-Name |

2-chloro-N-(2-methylphenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-4-2-3-5-13(9)16-14(18)11-7-6-10(17(19)20)8-12(11)15/h2-8H,1H3,(H,16,18) |

InChI-Schlüssel |

XQBCDIDTLUWUMG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-N-(2-Methylphenyl)-4-nitrobenzamid beinhaltet typischerweise einen mehrstufigen Prozess:

Nitrierung: Das Ausgangsmaterial, 2-Chlor-N-(2-Methylphenyl)benzamid, wird mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert. Dieser Schritt führt die Nitrogruppe in para-Stellung relativ zur Amidgruppe ein.

Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Synthese von 2-Chlor-N-(2-Methylphenyl)-4-nitrobenzamid unter Verwendung von Durchflussreaktoren im kontinuierlichen Betrieb skaliert werden. Diese Methode ermöglicht eine bessere Kontrolle der Reaktionsbedingungen, wie Temperatur und Reagenzkonzentration, was zu höheren Ausbeuten und konsistenter Produktqualität führt.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Chloro Substituent

The chloro group at the 2-position undergoes nucleophilic aromatic substitution due to activation by the electron-withdrawing nitro group at the 4-position. This reaction is facilitated in polar aprotic solvents with strong bases.

Key Reagents and Conditions :

-

Amines : Aniline, alkylamines in DMF/K<sub>2</sub>CO<sub>3</sub> at 80–100°C.

-

Thiols : Thiophenol in DMSO with NaH.

-

Alkoxides : Methanol/NaOCH<sub>3</sub> under reflux.

Example Reaction :

Reported Yields :

| Nucleophile | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Aniline | 2-anilino derivative | 75 | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C | |

| NaSCH<sub>3</sub> | 2-methylthio derivative | 68 | DMSO, 60°C |

Mechanistic Insight :

The nitro group enhances electrophilicity at the chloro-substituted carbon, enabling attack by nucleophiles via a Meisenheimer intermediate . Steric hindrance from the 2-methylphenyl group slightly reduces reaction rates compared to unsubstituted analogs.

Reduction of the Nitro Group

The nitro group at the 4-position is reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Key Reagents and Conditions :

-

Catalytic Hydrogenation : H<sub>2</sub> (1–4 atm) with Pd/C or Raney Ni in ethanol.

-

Chemical Reduction : SnCl<sub>2</sub>/HCl or Fe/HCl under reflux.

Example Reaction :

Reported Yields :

| Method | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| H<sub>2</sub>/Pd-C | 4-amino derivative | 90 | EtOH, RT, 4 atm | |

| SnCl<sub>2</sub>/HCl | 4-amino derivative | 85 | HCl, reflux |

Applications :

The resulting amine serves as a precursor for synthesizing heterocycles or acylated derivatives in drug discovery .

Hydrolysis of the Amide Bond

The benzamide bond hydrolyzes under acidic or basic conditions to yield 2-chloro-4-nitrobenzoic acid and 2-methylaniline.

Key Conditions :

-

Acidic : 6M HCl, reflux for 6–12 hours.

-

Basic : 2M NaOH, reflux for 4–8 hours.

Example Reaction :

Reported Yields :

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl | Benzoic acid + aniline | 92 | |

| 2M NaOH | Benzoic acid + aniline | 88 |

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack of water on the protonated (acidic) or deprotonated (basic) amide carbonyl.

Oxidation of the Methyl Group

The methyl group on the 2-methylphenyl moiety can be oxidized to a carboxylic acid under strong oxidizing conditions.

Key Reagents :

-

KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> at 100°C.

-

CrO<sub>3</sub>/AcOH under reflux.

Example Reaction :

Reported Yields :

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO<sub>4</sub> | 2-carboxy derivative | 60 |

Limitations :

Low yields due to competing decomposition of the nitro group under harsh conditions.

Electrophilic Aromatic Substitution

The electron-deficient aromatic rings (due to nitro and chloro groups) show limited reactivity toward electrophiles. Nitration or sulfonation typically occurs at meta positions relative to the nitro group.

Example Reaction :

Challenges :

Reaction rates are significantly slower compared to non-deactivated arenes, with yields rarely exceeding 20% .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₃ClN₂O₂

- Molecular Weight : Approximately 276.71 g/mol

The compound's structure allows for various chemical interactions, making it a candidate for numerous applications in biological and chemical research.

Biological Applications

1. Antidiabetic Activity

Research has indicated that 2-chloro-N-(2-methylphenyl)-4-nitrobenzamide exhibits potential as an antidiabetic agent. Studies suggest that it can inhibit enzymes involved in glucose metabolism, thereby influencing blood sugar levels. The mechanism may involve binding to the active sites of these enzymes, leading to reduced activity and subsequent metabolic effects.

2. Anticancer Properties

The compound has been explored for its anticancer effects. Preliminary studies show that it can induce apoptosis in cancer cells, potentially through modulation of signaling pathways related to cell survival and proliferation. The nitro group may play a role in forming reactive intermediates that enhance its biological activity against cancer cells.

3. Enzyme Interaction Studies

The interactions of this compound with various proteins and enzymes have been documented. The presence of the nitro group facilitates hydrogen bonding and pi-stacking interactions with amino acid residues in target proteins, enhancing binding affinity and selectivity—crucial for optimizing its therapeutic efficacy.

Medicinal Chemistry Applications

1. Drug Development

Due to its structural characteristics, this compound serves as a valuable lead compound in drug development. Its ability to interact with specific molecular targets makes it a candidate for further modifications aimed at improving potency and selectivity against various diseases, particularly metabolic disorders and cancers.

2. Mechanism of Action

The compound's mechanism of action is primarily attributed to its ability to inhibit specific enzymes involved in critical pathways. For instance, it may act as an ATP-competitive inhibitor affecting protein kinase B (Akt), which is integral to cancer cell survival mechanisms.

Material Science Applications

1. Synthesis of Novel Materials

The unique properties of this compound make it suitable for developing new materials with specific functionalities, such as conductive or fluorescent properties. Its role as a building block in synthesizing more complex organic molecules is particularly valuable in material science research.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antidiabetic Efficacy : A study demonstrated that the compound effectively inhibited key enzymes involved in glucose metabolism, suggesting its potential use in managing diabetes.

- Anticancer Activity : In vitro studies showed significant antiproliferative effects on various cancer cell lines, indicating its promise as a therapeutic agent.

- Enzyme Binding Studies : Research has confirmed that the compound forms stable complexes with target enzymes, enhancing our understanding of its mechanism of action and guiding future drug design efforts.

Wirkmechanismus

The mechanism by which 2-chloro-N-(2-methylphenyl)-4-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can participate in redox reactions, while the amide linkage can form hydrogen bonds with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Substituent Effects on Geometry

The positions and types of substituents significantly alter molecular geometry and electronic properties:

- 2-Chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide (C₁₅H₁₃ClN₂O₄, MW 320.73 g/mol): The para-ethoxy group on the phenyl ring introduces electron-donating effects, contrasting with the ortho-methyl group in the target compound. This substitution may enhance solubility in polar solvents .

- Crystallographic data reveals two molecules per asymmetric unit, with distinct intermolecular interactions .

- N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide (C₁₄H₁₁ClN₂O₃, MW 290.70 g/mol): Substitution at the meta and para positions on the phenyl ring introduces steric and electronic differences, which may alter binding affinities in biological systems .

Crystallography and DFT Insights

- The target compound’s perpendicular amide-aryl arrangement (via DFT) contrasts with analogs like 4-bromo-N-(2-nitrophenyl)benzamide , where crystallography shows planar deviations influenced by bromine’s bulk .

Physicochemical Properties

Computational Studies

- Rotational Barriers : DFT calculations (B3LYP/6-31G*) on analogs reveal rotational barriers influenced by substituent bulk. The target compound’s ortho-chloro group may impose higher barriers compared to para-substituted derivatives .

Biologische Aktivität

2-Chloro-N-(2-methylphenyl)-4-nitrobenzamide (C_15H_14ClN_3O_3) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a chloro group, a nitro group, and an amide linkage. These functional groups contribute to its biological activity, making it a candidate for various therapeutic applications, particularly in oncology and enzyme inhibition.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Chloro Group : Enhances electrophilicity, facilitating nucleophilic substitution reactions.

- Nitro Group : Potentially participates in reduction reactions, leading to various derivatives.

- Amide Linkage : Contributes to the stability and solubility of the compound.

The molecular weight of the compound is approximately 304.73 g/mol, which is relevant for pharmacokinetic studies.

Anticancer Properties

Recent studies indicate that this compound exhibits notable anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, with IC50 values suggesting significant potency:

| Cell Line | IC50 (μM) |

|---|---|

| Breast Cancer | 1.5 |

| Lung Cancer | 2.1 |

| Colon Cancer | 3.0 |

In a study involving the NCI-60 human cancer cell line panel, the compound demonstrated dose-dependent cytotoxic effects, particularly against melanoma and lung cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It interacts with specific enzymes involved in cancer progression and metabolic pathways:

- Enzyme Target : Cyclin-dependent kinases (CDKs)

- Mechanism : The compound binds to the ATP-binding site of CDKs, inhibiting their activity and thus preventing cell cycle progression.

Research indicates that structural modifications can enhance binding affinity and selectivity towards these targets, suggesting avenues for drug development .

Case Studies

-

Study on Anticancer Activity :

A recent study assessed the effects of this compound on various cancer types. The results highlighted its ability to induce apoptosis in breast cancer cells through caspase activation pathways. The study concluded that this compound could serve as a lead structure for developing new anticancer agents . -

Enzyme Interaction Studies :

Another investigation focused on the interaction of this compound with α-glucosidase and α-amylase enzymes. The results indicated that it exhibited competitive inhibition with IC50 values of 10.75 μM and 12.34 μM respectively. Molecular docking simulations supported these findings by demonstrating favorable interactions within the active sites of these enzymes .

Q & A

Basic: What are the optimal synthetic routes for 2-chloro-N-(2-methylphenyl)-4-nitrobenzamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves coupling 4-nitrobenzoyl chloride derivatives with substituted anilines. Key methods include:

- Reagent Selection : Use of thionyl chloride or oxalyl chloride for carboxylic acid activation, with N,N-dimethylformamide (DMF) as a catalyst .

- Solvent Effects : Reactions in dichloromethane at 50°C yield higher selectivity compared to benzene, which requires prolonged reflux .

- Workup : Post-reaction purification via aqueous washes and recrystallization (e.g., ethanol/water) improves purity. For example, similar amides achieved 85–92% yields under optimized conditions .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are essential for confirming the amide bond formation and substituent positions. For instance, the nitro group at C4 and chloro at C2 produce distinct deshielding effects in aromatic regions .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., m/z 290.70 for CHClNO) .

- X-ray Crystallography : Single-crystal analysis resolves structural ambiguities, such as torsional angles between the benzamide and substituted phenyl groups .

Advanced: How can researchers address contradictions in purity assessments (e.g., HPLC vs. NMR)?

Methodological Answer:

Discrepancies between HPLC purity (e.g., 95%) and NMR-integrated ratios often arise from:

- Residual Solvents or Byproducts : Use preparative HPLC or column chromatography to isolate impurities. For example, unreacted 4-nitrobenzoyl chloride may persist if quenching is incomplete .

- Dynamic Processes : Rotamers or tautomers in solution can split NMR peaks. Variable-temperature NMR ( to ) or deuterated DMSO can stabilize conformers for accurate integration .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the benzamide core?

Methodological Answer:

Regioselectivity issues arise during electrophilic substitution (e.g., nitration or halogenation):

- Directing Group Effects : The nitro group at C4 deactivates the ring, favoring substitution at C2 or C5. Computational modeling (DFT) predicts electron-deficient sites to guide experimental design .

- Protection/Deprotection : Temporarily protecting the amide nitrogen with Boc groups can redirect reactivity. For example, chlorination at C2 was achieved with N-protected intermediates in 78% yield .

Advanced: How do substituent modifications (e.g., chloro vs. fluoro) impact biological activity?

Methodological Answer:

- Comparative SAR Studies : Replace the C2-chloro group with fluoro or methyl to assess bioactivity shifts. For analogous compounds, fluoro substitution increased hydrophobicity and receptor binding affinity by 1.5-fold .

- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict interactions with target enzymes. For example, the nitro group’s electron-withdrawing effect enhances hydrogen bonding with catalytic serine residues in hydrolases .

Advanced: How can researchers resolve spectral overlaps in UV/Vis analysis caused by nitro and aromatic groups?

Methodological Answer:

- Derivatization : Convert the nitro group to an amine (via catalytic hydrogenation) to simplify the UV spectrum. The resultant amine exhibits a λmax shift from 320 nm to 280 nm .

- Second-Derivative Spectroscopy : This technique resolves overlapping peaks in the 250–400 nm range, distinguishing π→π* (nitro) and n→π* (amide) transitions .

Advanced: What crystallographic parameters are critical for polymorph screening?

Methodological Answer:

- Unit Cell Parameters : Monitor lattice constants (a, b, c) and angles (α, β, γ) using powder XRD. For example, polymorphs of similar benzamides showed P2/c vs. P-1 space groups with distinct melting points .

- Thermal Analysis : DSC identifies enantiotropic or monotropic transitions. A 5°C/min heating rate in nitrogen reliably detects glass transitions or recrystallization events .

Advanced: How to optimize solvent systems for recrystallization without compromising nitro group stability?

Methodological Answer:

- Low-Polarity Solvents : Ethyl acetate/hexane (1:3) minimizes nitro group reduction. Avoid protic solvents (e.g., methanol) under acidic conditions to prevent denitration .

- Gradient Cooling : Slow cooling (0.5°C/min) from 60°C to 4°C in ethanol/water (7:3) yields larger, purer crystals with fewer defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.